Hederasaponin C
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Overview
Description
Hederasaponin C is a bioactive triterpenoid saponin, primarily found in the roots of Pulsatilla chinensis (Bunge) Regel. It has been widely used in traditional Chinese medicine due to its significant therapeutic properties, including antioxidant and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hederasaponin C can be extracted from the leaves of Hedera helix using a novel, cost-effective extraction method. This involves sonication in 90% methanol, followed by purification using reverse phase column chromatography .
Industrial Production Methods: The industrial production of this compound involves large-scale extraction from Hedera helix leaves. The process includes sonication in methanol, followed by purification through reverse phase column chromatography. This method provides an affordable alternative to high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Hederasaponin C undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit different bioactive properties .
Scientific Research Applications
Hederasaponin C has been extensively studied for its therapeutic effects in various diseases. It has shown significant potential in the treatment of diabetic nephropathy, where it alleviates inflammatory injury and reduces pathophysiologic processes . Additionally, it has been reported to exhibit antischistosomal activity and a therapeutic effect on colitis .
Mechanism of Action
Hederasaponin C is structurally similar to other triterpenoid saponins such as Hederasaponin B and alpha-hederin. it differs from Hederasaponin B by the presence of a hydroxyl group at the carbon 23 of the aglycon . This structural difference contributes to its unique bioactive properties, including a higher critical micelle concentration compared to Hederasaponin B and alpha-hederin .
Comparison with Similar Compounds
- Hederasaponin B
- Alpha-hederin
- Hederacoside C
Properties
CAS No. |
27013-76-9 |
---|---|
Molecular Formula |
C59H105O26- |
Molecular Weight |
1230.4 g/mol |
IUPAC Name |
1-[[8a-carboxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2,4,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,22,24,26,28-henicosahydroxynonacosan-5-olate |
InChI |
InChI=1S/C59H105O26/c1-26(61)18-27(62)19-28(63)20-29(64)21-33(66)38(68)40(70)42(72)44(74)46(76)48(78)50(80)52(82)51(81)49(79)47(77)45(75)43(73)41(71)39(69)34(67)22-30(65)24-85-37-11-12-55(4)35(56(37,5)25-60)10-13-58(7)36(55)9-8-31-32-23-54(2,3)14-16-59(32,53(83)84)17-15-57(31,58)6/h8,26-30,32-52,60-68,70-82H,9-25H2,1-7H3,(H,83,84)/q-1 |
InChI Key |
IFJAJFCNDQNDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(CC(CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(CC(COC1CCC2(C(C1(C)CO)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C)O)O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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